

Application Notes and Protocols: BMS-566394 in Rheumatoid Arthritis Animal Models

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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222

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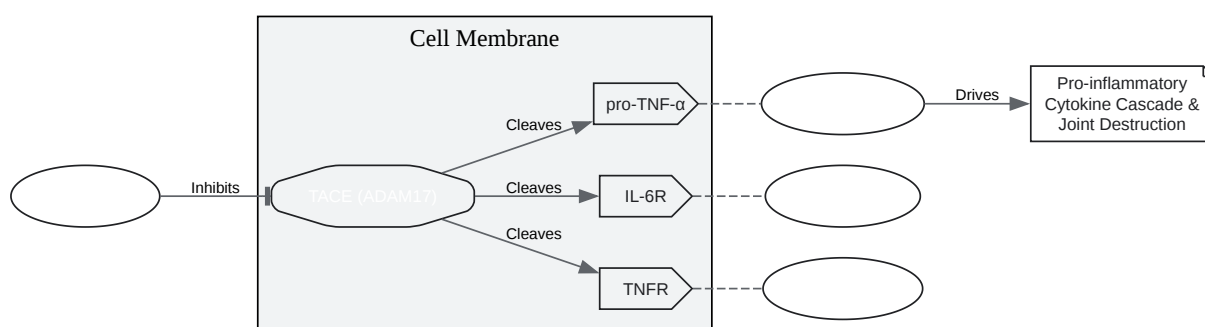
Introduction

BMS-566394 is a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor- α Converting Enzyme (TACE).[1] TACE is a critical enzyme in the inflammatory cascade, responsible for the proteolytic release of the soluble form of Tumor Necrosis Factor- α (TNF- α) from its membrane-bound precursor.[2][3] Given the central role of TNF- α in the pathophysiology of rheumatoid arthritis (RA), TACE has been a key target for the development of small molecule inhibitors.[2][3] These application notes provide an overview of the mechanism of action of **BMS-566394** and detailed protocols for its evaluation in preclinical animal models of rheumatoid arthritis.

While **BMS-566394** has been evaluated in preclinical studies, specific efficacy data in rheumatoid arthritis animal models are not extensively available in peer-reviewed literature. A proof-of-concept study in rats indicated potential hepatotoxicity, which may have limited further development or publication of efficacy data in chronic inflammatory models like collagen-induced arthritis.[1] Therefore, the following sections provide generalized protocols and illustrative data tables based on standard methodologies for evaluating TACE inhibitors in RA models.

Mechanism of Action: TACE Inhibition in Rheumatoid Arthritis

BMS-566394 exerts its anti-inflammatory effects by inhibiting TACE (ADAM17). This inhibition blocks the shedding of several key cell surface proteins involved in the inflammatory process. The primary target is pro-TNF- α , preventing its conversion to the soluble, active form that drives inflammation in the synovium. Additionally, TACE is involved in the shedding of other important molecules such as TNF receptors (TNFRI and TNFRII) and the IL-6 receptor (IL-6R), further modulating the inflammatory response.[1]



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Figure 1: Mechanism of Action of **BMS-566394**.

Quantitative Data Summary

Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be collected in a preclinical study. Specific efficacy data for **BMS-566394** in a collagen-induced arthritis model is not publicly available.

Table 1: Hypothetical Efficacy of **BMS-566394** in a Rat Collagen-Induced Arthritis (CIA) Model

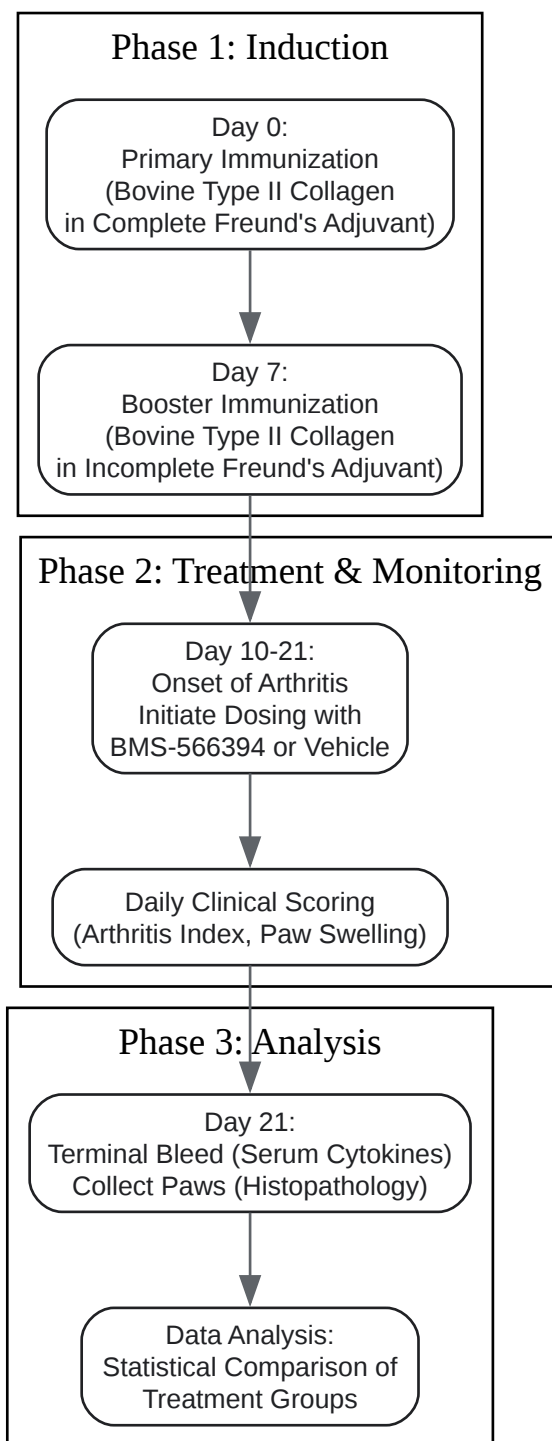
Treatment Group	Dose (mg/kg, p.o., BID)	Mean Arthritis Score (Day 21)	Paw Volume (mL, Day 21)	Serum TNF- α (pg/mL)	Histological Score (Joint Damage)
Vehicle Control	-	8.5 \pm 1.2	2.1 \pm 0.3	150 \pm 25	3.5 \pm 0.5
BMS-566394	10	5.2 \pm 0.9	1.5 \pm 0.2	85 \pm 18	2.1 \pm 0.4
BMS-566394	30	3.1 \pm 0.7	1.1 \pm 0.1	50 \pm 12	1.2 \pm 0.3
Dexamethasone (Positive Control)	1	2.5 \pm 0.5	0.9 \pm 0.1	42 \pm 10	0.8 \pm 0.2

*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean \pm SEM.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis using type II collagen, a widely used model that shares pathological features with human rheumatoid arthritis.



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Figure 2: Experimental Workflow for CIA Model.

Materials:

- Male Lewis rats (6-8 weeks old)
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **BMS-566394**
- Vehicle (e.g., 0.5% methylcellulose)
- Calipers for paw measurement
- Syringes and needles

Procedure:

- Preparation of Emulsion:
 - Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.
 - For primary immunization, emulsify the collagen solution with an equal volume of CFA.
 - For the booster, emulsify the collagen solution with an equal volume of IFA.
- Induction of Arthritis:
 - On Day 0, inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.
 - On Day 7, administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.
- Treatment:
 - Monitor rats daily for the onset of arthritis, typically beginning around Day 10.

- Once clinical signs appear, randomize animals into treatment groups (e.g., vehicle, **BMS-566394** at various doses, positive control).
- Administer **BMS-566394** or vehicle orally (p.o.) twice daily (BID) from the day of arthritis onset until the end of the study (e.g., Day 21).
- Assessment of Arthritis:
 - Clinical Scoring: Score each paw daily based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per animal is 16.
 - Paw Volume: Measure the volume of the hind paws daily using a plethysmometer or calipers.
- Terminal Procedures (Day 21):
 - Collect blood via cardiac puncture for serum analysis of TNF- α and other cytokines.
 - Euthanize the animals and collect the hind paws for histological analysis.
- Histopathology:
 - Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
 - Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O.
 - Score for inflammation, pannus formation, cartilage damage, and bone erosion.

Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in Mice

The CAIA model offers a more rapid and synchronized onset of arthritis, primarily focusing on the effector phase of the disease.

Materials:

- Male DBA/1 mice (8-10 weeks old)

- ArthritoMab™ Antibody Cocktail (or similar anti-collagen antibody cocktail)
- Lipopolysaccharide (LPS)
- **BMS-566394**
- Vehicle

Procedure:

- Induction of Arthritis:
 - On Day 0, administer the anti-collagen antibody cocktail intravenously (i.v.) or intraperitoneally (i.p.) to each mouse.
 - On Day 3, administer a single i.p. injection of LPS (25-50 µg) to synchronize and enhance the inflammatory response.
- Treatment:
 - Begin treatment with **BMS-566394** or vehicle on Day 3, prior to the LPS injection, and continue daily until the end of the study (e.g., Day 10-14).
- Assessment of Arthritis:
 - Monitor and score the clinical signs of arthritis daily from Day 3 onwards, as described in the CIA protocol.
 - Measure paw thickness daily using calipers.
- Terminal Procedures:
 - At the end of the study, collect blood for cytokine analysis and paws for histopathology as described for the CIA model.

Conclusion

BMS-566394, as a selective TACE inhibitor, represents a targeted therapeutic approach for rheumatoid arthritis by reducing the production of soluble TNF- α . The protocols outlined above provide a framework for evaluating the in vivo efficacy of TACE inhibitors in established animal models of RA. While specific efficacy data for **BMS-566394** in these models is limited in the public domain, the provided methodologies are standard in the field for assessing the therapeutic potential of anti-inflammatory compounds. Careful consideration of potential toxicities, as has been noted for this class of inhibitors, is crucial in the interpretation of preclinical findings.

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